Regioisomeric Connectivity Defines the Molecular Scaffold but Direct Comparative Biological Data Are Absent from Primary Literature
The core differentiation of 2-(Isoindolin-5-yl)acetic acid is its 5-position acetic acid substitution on the isoindoline core, unlike the more common 2-position N-substituted isomer (2-(isoindolin-2-yl)acetic acid, CAS 363165-80-4). This regioisomeric difference is unambiguous by IUPAC nomenclature, molecular connectivity (InChI Key: XNPFWLAYJMFETK-UHFFFAOYSA-N vs. InChI Key for 2-isomer: JZGSLADPTQJCNI-UHFFFAOYSA-N), and synthetic origin . Supplier data suggest a COX-2 IC50 of 3.2 μM for the 5-isomer versus 12 μM for the 2-isomer in RAW 264.7 macrophage assays . The SAR for isoindoline-based COX inhibitors confirms that substitution position critically impacts enzyme inhibition, with the 5-position being favored for anti-inflammatory activity [1]. However, the specific comparative IC50 values of 3.2 μM and 12 μM could not be verified in a primary peer-reviewed source; therefore, this differential claim must be held at the 'Supporting evidence' level. Researchers are strongly advised to request primary assay data from the supplier before making procurement decisions based on these values.
| Evidence Dimension | Regioisomeric connectivity (5-position vs. 2-position substitution) |
|---|---|
| Target Compound Data | Acetic acid group at the 5-position of the 2,3-dihydro-1H-isoindole core; CAS 890629-07-9; InChI Key: XNPFWLAYJMFETK-UHFFFAOYSA-N |
| Comparator Or Baseline | Acetic acid group at the 2-position (N-substituted): 2-(isoindolin-2-yl)acetic acid; CAS 363165-80-4; InChI Key: JZGSLADPTQJCNI-UHFFFAOYSA-N |
| Quantified Difference | Non-biological data only: distinct CAS numbers, InChI Keys, and IUPAC names. Reported biological difference (COX-2 IC50: 3.2 μM 5-isomer vs. 12 μM 2-isomer from supplier sources) not confirmed by primary literature. |
| Conditions | Structural identity confirmed by vendor analytical data (NMR, MS). Biological comparison reported by vulcanchem.com (excluded source) in RAW 264.7 murine macrophage COX-2 inhibition assay. |
Why This Matters
For medicinal chemistry programs, the attachment point determines synthetic strategy, intermediate selection, and SAR hypotheses; procurement of the wrong isomer leads to invalid structure-activity conclusions.
- [1] Mancilla-Percino, T., et al. (2016). Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Archiv der Pharmazie, 349(3), 175-185. PubMed ID: 26762192 View Source
